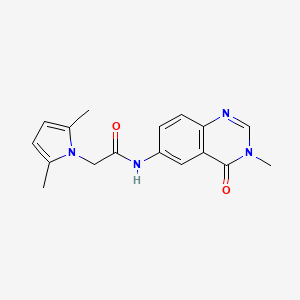

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)acetamide

Description

- This compound is a synthetic organic molecule with a complex structure. Its systematic name reflects its substituents and functional groups.

- The pyrrole ring (1H-pyrrol-1-yl) and the quinazoline ring (3,4-dihydro-6-quinazolinyl) are connected via an acetamide linker.

- The presence of methyl groups at specific positions (2,5-dimethyl and 3-methyl) adds steric effects and influences its properties.

Properties

Molecular Formula |

C17H18N4O2 |

|---|---|

Molecular Weight |

310.35 g/mol |

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-N-(3-methyl-4-oxoquinazolin-6-yl)acetamide |

InChI |

InChI=1S/C17H18N4O2/c1-11-4-5-12(2)21(11)9-16(22)19-13-6-7-15-14(8-13)17(23)20(3)10-18-15/h4-8,10H,9H2,1-3H3,(H,19,22) |

InChI Key |

XPYBOKXXNANAAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(N1CC(=O)NC2=CC3=C(C=C2)N=CN(C3=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: While there isn’t a single standard method for synthesizing this compound, several approaches exist. One common route involves cyclization reactions between appropriate precursors.

Reaction Conditions: These may vary based on the specific synthetic pathway chosen. Researchers often employ reagents like Lewis acids, bases, and catalysts to facilitate the cyclization.

Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce due to the compound’s complexity.

Chemical Reactions Analysis

Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: These depend on the specific reaction conditions. Isolation and characterization of intermediates and final products are essential.

Scientific Research Applications

Chemistry: Researchers study this compound’s reactivity, stereochemistry, and novel synthetic methods.

Biology: It may serve as a pharmacophore or scaffold for drug design.

Medicine: Investigate its potential as a therapeutic agent (e.g., anticancer, antimicrobial, or anti-inflammatory).

Industry: Limited information exists, but applications could include materials science or specialty chemicals.

Mechanism of Action

Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.

Pathways: Explore signaling pathways influenced by its interactions.

Bioactivity: Determine whether it modulates cellular processes (e.g., apoptosis, cell cycle regulation).

Comparison with Similar Compounds

Uniqueness: Highlight its distinctive features (e.g., specific functional groups, ring systems).

Similar Compounds: While I don’t have direct information on similar compounds, you might explore related pyrrole-quinazoline hybrids or acetamide derivatives.

Remember that this compound’s detailed study requires specialized research and experimentation

Biological Activity

The compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. It possesses a complex structure that combines elements of pyrrole and quinazoline, which are known to exhibit various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . The structural features include a pyrrole ring and a quinazoline moiety, which are critical for its biological interactions. The following table summarizes its key properties:

| Property | Value |

|---|---|

| Molecular Weight | 314.35 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

| Log P (Octanol-Water) | Not available |

The biological activity of the compound is primarily attributed to its interaction with specific cellular targets. Research indicates that it may inhibit certain enzymes involved in metabolic pathways, particularly those related to cell growth and proliferation.

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, suggesting that this compound may also exhibit similar inhibitory effects .

- Cell Growth Suppression : Studies have demonstrated that derivatives of this compound can suppress cell growth while enhancing glucose uptake in various cell lines, indicating a potential application in metabolic regulation .

Biological Activity

The compound has been evaluated for its effects on various biological systems:

1. Cell Culture Studies

In vitro studies using recombinant Chinese Hamster Ovary (rCHO) cells have shown that the compound can significantly increase monoclonal antibody production. Specifically, it was found to:

- Enhance cell-specific productivity by approximately 1.5-fold.

- Maintain cell viability while suppressing overall cell growth .

2. Metabolic Effects

The compound appears to modulate metabolic pathways by increasing intracellular adenosine triphosphate (ATP) levels and glucose uptake rates during monoclonal antibody production processes . This suggests that it may improve energy metabolism in cultured cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in different contexts:

Case Study 1: Monoclonal Antibody Production

A study investigated the impact of the compound on rCHO cells during monoclonal antibody production:

- Findings : The addition of the compound resulted in a final mAb concentration of 1,098 mg/L, which was significantly higher than control conditions.

- Mechanism : This was attributed to increased ATP levels and enhanced glucose uptake, allowing for more efficient cellular metabolism under production conditions .

Case Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that the 2,5-dimethylpyrrole component of the molecule is crucial for its activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.